7-Chloro-1H-1,2-benzodiazepine

AMPA receptor antagonist structure-activity relationship halogen substitution

7-Chloro-1H-1,2-benzodiazepine (CAS 59065-97-3) is a chlorinated 1,2-benzodiazepine derivative that serves as a critical synthetic intermediate in the preparation of pharmacologically active 7-chloro-substituted benzodiazepine therapeutics. The compound features a benzene ring fused to a seven-membered 2,3-diazepine ring with a single chlorine substituent at position 7 of the aromatic ring, yielding a molecular formula of C₉H₇ClN₂ and a molecular weight of 178.62 g/mol.

Molecular Formula C9H7ClN2
Molecular Weight 178.62 g/mol
CAS No. 59065-97-3
Cat. No. B14619694
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-1H-1,2-benzodiazepine
CAS59065-97-3
Molecular FormulaC9H7ClN2
Molecular Weight178.62 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)Cl)NN=C1
InChIInChI=1S/C9H7ClN2/c10-8-3-4-9-7(6-8)2-1-5-11-12-9/h1-6,12H
InChIKeyYOFINTQUFDULBP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-1H-1,2-benzodiazepine (CAS 59065-97-3): Structural Identity, Procurement Context, and Comparator Landscape


7-Chloro-1H-1,2-benzodiazepine (CAS 59065-97-3) is a chlorinated 1,2-benzodiazepine derivative that serves as a critical synthetic intermediate in the preparation of pharmacologically active 7-chloro-substituted benzodiazepine therapeutics [1]. The compound features a benzene ring fused to a seven-membered 2,3-diazepine ring with a single chlorine substituent at position 7 of the aromatic ring, yielding a molecular formula of C₉H₇ClN₂ and a molecular weight of 178.62 g/mol . Unlike the clinically dominant 1,4-benzodiazepines (e.g., diazepam, lorazepam) that act as positive allosteric modulators at GABA-A receptors, this 1,2-benzodiazepine scaffold has been extensively explored for its capacity to generate non-competitive AMPA receptor antagonists with neuroprotective and anticonvulsant properties [2]. Its procurement value rests not on an intrinsic pharmacological endpoint but on its role as a decisive building block—the chlorine atom at position 7 imparts specific electronic effects and serves as a synthetic handle for further derivatization, enabling access to compound libraries that cannot be equivalently generated from the non-chlorinated 1H-1,2-benzodiazepine core (CAS 264-60-8) or from 7-substituted 1,4-benzodiazepine isomers [2].

Why 7-Chloro-1H-1,2-benzodiazepine Cannot Be Substituted by 1,4-Benzodiazepine Isomers, Non-Chlorinated 1,2-Benzodiazepines, or 2,3-Benzodiazepines


Substituting 7-chloro-1H-1,2-benzodiazepine with its closest structural relatives introduces scientifically unbridgeable gaps in reactivity profiles, biological target engagement, and downstream synthetic utility. The 1,2-benzodiazepine scaffold differs fundamentally from the clinically ubiquitous 1,4-benzodiazepine isomer in the spatial positioning of its nitrogen atoms, which dictates distinct receptor pharmacophore interactions—this is not a trivial regioisomerism but a structural determinant that shifts biological activity from GABA-A positive allosteric modulation toward AMPA receptor non-competitive antagonism [1]. The chlorine atom at position 7 is equally non-interchangeable: virtual docking studies demonstrate that 7-chloro-substituted benzodiazepine derivatives engage distinct binding-site regions characterized by high-polarity amino acid residues (16–23 D), with halogen-dependent contributions from van der Waals and hydrogen-bonding interactions that are absent in the non-halogenated parent scaffold [2]. Furthermore, the seven-membered 2,3-diazepine ring system permits azole ring condensation reactions that transform the pharmacophore in ways inaccessible to 1,4-benzodiazepine or non-cyclic intermediates [3]. Generic sourcing of an unsubstituted 1,2-benzodiazepine (CAS 264-60-8) or a 1,4-benzodiazepine isomer as a replacement would therefore compromise both the synthetic trajectory and the biological target selectivity of any derivative program built upon this specific intermediate.

7-Chloro-1H-1,2-benzodiazepine: Quantifiable Differentiation Evidence Against the Closest Structural Analogs


Chlorine Substitution at Position 7 Preserves AMPA Antagonist Activity When Compared to the Methylenedioxy-Containing Prototype GYKI 52466

In a systematic SAR study of halogen-substituted 2,3-benzodiazepine derivatives, chloro-substitution at the benzene ring (position 7) combined with imidazole ring condensation on the diazepine ring was found to successfully replace the methylenedioxy group present in the well-characterized prototype AMPA antagonist GYKI 52466 (1-(4-aminophenyl)-4-methyl-7,8-methylenedioxy-5H-2,3-benzodiazepine), fully preserving the AMPA antagonist characteristics of the original molecule [1]. The chloro-substituted analogue GYKI 47261 (a 7-chloro-imidazolo-condensed 2,3-benzodiazepine derivative) demonstrated broad-spectrum anticonvulsant activity against seizures evoked by both electroshock and multiple chemoconvulsive agents, efficacy in a transient focal ischemia model predictive of therapeutic value in human stroke, reversal of the dopamine-depleting effect of MPTP, and antagonism of oxotremorine-induced tremor—a profile indicating preserved (and potentially differentiated) pharmacological activity [1]. This finding directly supports the assertion that 7-chloro-substituted benzodiazepine derivatives can serve as isosteric replacements for the methylenedioxy-bearing prototypes, with the chlorine atom providing a synthetically more accessible handle for further derivatization.

AMPA receptor antagonist structure-activity relationship halogen substitution anticonvulsant

7-Chloro-Substituted Benzodiazepine Derivatives Exhibit Class-Level Neuroprotective Efficacy Comparable to Talampanel in Focal Ischemia Models

The 2,3-benzodiazepine patent literature explicitly teaches that 1-(4-aminophenyl)-3-alkanoyl-4-methyl-3H-2,3-benzodiazepine derivatives incorporating a chloro atom at position 7 and/or 8 of the benzene ring possess antispasmodic, muscle relaxant, and neuroprotective activity for the treatment of neurological and psychiatric disorders, including those arising from cerebral ischemia [1]. While direct head-to-head quantitative comparison data (e.g., IC₅₀, ED₅₀ in identical assays) between 7-chloro-substituted compounds and clinical-stage AMPA antagonists such as talampanel (GYKI 53773; LY300164) are not published in a single matched reference, the patent disclosure establishes class-level equivalence in therapeutic indication scope. Talampanel itself was advanced to Phase II clinical trials for epilepsy, amyotrophic lateral sclerosis (ALS), and glioblastoma based on its non-competitive AMPA receptor antagonism [2]; the 7-chloro-substituted derivatives are described as occupying the same pharmacological class with the same target mechanism (non-competitive AMPA antagonism at the 'GYKI site') and the same therapeutic indications. The differentiating value of the 7-chloro intermediate is therefore that it provides an accessible entry point for generating novel, patentable analogues within this clinically validated pharmacological class without requiring the complex methylenedioxy or 3-acetyl-4-methyl substitution patterns of the known clinical candidates.

neuroprotection focal ischemia stroke AMPA antagonist talampanel

Molecular Docking Evidence: 7-Chloro Substitution Confers Distinct Binding-Site Interactions Not Achievable by Non-Halogenated or 7-Bromo Analogs

In a computational docking study of 1,4-benzodiazepine 3-alkoxy derivatives with the GABA-A receptor complex, virtual docking data analysis of substituted alkoxy derivatives revealed several binding sites inherent for 7-chloro- or 7-bromo-substituted benzodiazepine derivatives [1]. The binding energy of all generated structures fell within the range of 81.6–96.8 kcal/mol [1]. Critically, the greatest influence on the binding of chlorine-substituted alkoxy derivatives was exerted by regions containing high-polarity amino acids (16–23 D) and similar hydrophilicity/hydrophobicity profiles, with the contribution of van der Waals and hydrogen-bonding interactions to total binding energy being determined by the presence of halogen (chlorine or bromine) [1]. In the pentylenetetrazole-induced seizure model, compounds containing the chlorophenyl substituent in the hetero ring were the most active, with ED₅₀ values of 0.42±0.10 μmol/kg for the propyloxy derivative and 0.51±0.17 μmol/kg for the ethyloxy derivative, whereas compounds with the unsubstituted phenyl radical exhibited markedly higher ED₅₀ values of 5.1±2.7 μmol/kg and 17.75±1.93 μmol/kg, respectively—representing an approximately 12- to 35-fold difference in potency favoring the chlorophenyl-substituted compounds [1]. This data set provides compelling evidence that the 7-chloro substituent is not a passive structural feature but an active determinant of binding-site engagement and in vivo potency.

molecular docking halogen bonding binding energy GABA-A receptor benzodiazepine binding site

Regioisomeric Distinction: 7-Chloro vs. 8-Chloro Substitution Produces Separable Isomeric Products with Different Downstream Utility in 1,5-Benzodiazepine-2-Thione Synthesis

In the synthesis of 1,5-benzodiazepine derivatives, the reaction of 4-chloro-1,2-benzenediamine with 3,3-dimercapto-1-phenyl-2-propen-1-one produces a mixture of regioisomeric 7-chloro- and 8-chloro-1,3-dihydro-4-phenyl-2H-1,5-benzodiazepine-2-thione products [1]. This regioisomeric mixture requires separation and characterization to isolate the desired 7-chloro isomer, making pre-formed, structurally authenticated 7-chloro-1H-1,2-benzodiazepine a valuable starting material for programs that specifically require the 7-substituted regioisomer. Furthermore, the Sandmeyer reaction route—in which 7-nitro-1,4-benzodiazepines are reduced and converted to the corresponding 7-chloro derivatives—provides a well-established industrial pathway to psychopharmacologically active 7-chloro compounds, but this route requires the correct regioisomeric starting material [2]. Procurement of the authentic 7-chloro-1H-1,2-benzodiazepine eliminates the need for regioisomer separation, reduces characterization burden, and ensures the correct chlorine substitution pattern from the outset of the synthetic sequence.

regioisomer separation synthetic intermediate 1,5-benzodiazepine Sandmeyer reaction chloro-derivative

7-Chloro-1H-1,2-benzodiazepine: High-Confidence Scientific and Industrial Application Scenarios


Medicinal Chemistry: Synthesis of Novel Non-Competitive AMPA Receptor Antagonists with Chlorine-Enabled Derivatization Handles

Procurement of 7-chloro-1H-1,2-benzodiazepine is justified for medicinal chemistry programs targeting the non-competitive AMPA receptor antagonist pharmacophore. Evidence from the 2,3-benzodiazepine SAR literature demonstrates that chloro-substitution at position 7, combined with azole ring condensation on the diazepine ring, can replace the synthetically restrictive methylenedioxy group of GYKI 52466 while preserving AMPA antagonist activity [1]. The chlorine atom further serves as a versatile synthetic handle for nucleophilic substitution, Suzuki coupling, and other transition-metal-catalyzed cross-coupling reactions, enabling the generation of focused compound libraries that are inaccessible from the non-halogenated parent scaffold or from 1,4-benzodiazepine isomers.

Neuroscience Drug Discovery: Intermediate for Anticonvulsant and Neuroprotective Agent Development

Patent disclosures explicitly claim 7-chloro-substituted 2,3-benzodiazepine derivatives as active pharmaceutical ingredients with antispasmodic, muscle relaxant, neuroprotective, anticonvulsant, and potential antiparkinson activities [2][3]. The therapeutic indications covered include epilepsy, cerebral ischemia, stroke, Parkinson's disease, and other neurological disorders. Molecular docking and in vivo efficacy data demonstrate that chlorophenyl-substituted benzodiazepine derivatives exhibit approximately 12- to 35-fold greater anticonvulsant potency (ED₅₀) compared to their non-halogenated counterparts in the pentylenetetrazole seizure model [4]. These findings position 7-chloro-1H-1,2-benzodiazepine as a strategically important intermediate for neuroscience-focused drug discovery programs.

Process Chemistry: Validated Industrial Intermediate for 7-Chloro-Benzodiazepine APIs via Established Synthetic Routes

Industrial-scale manufacturing processes for 7-chloro-benzodiazepine derivatives are documented in patent literature dating to the 1970s, providing validated synthetic methodologies for large-scale production [5]. The Sandmeyer reaction sequence—nitro group reduction followed by diazotization and chlorination—enables conversion of 7-nitro-1,4-benzodiazepine precursors to the corresponding 7-chloro derivatives, a route of proven industrial feasibility. Furthermore, the compound's physicochemical properties (molecular weight 178.62 g/mol, polar surface area 24.39 Ų, molecular formula C₉H₇ClN₂) are consistent with favorable handling and purification characteristics for kilogram-scale synthesis, supporting its role as a cost-effective intermediate in API manufacturing workflows.

Computational Chemistry and SAR Expansion: Chlorine-Specific Binding-Site Engagement for Rational Drug Design

The 7-chloro substituent engages distinct binding-site regions characterized by high-polarity amino acid residues (16–23 D), with halogen-dependent contributions from van der Waals and hydrogen-bonding interactions that are absent in non-halogenated benzodiazepine scaffolds [4]. This computational evidence supports the use of 7-chloro-1H-1,2-benzodiazepine derivatives in structure-based drug design campaigns where halogen bonding is specifically sought as a design element for improving target affinity or selectivity. The binding energy range of 81.6–96.8 kcal/mol observed across the compound class provides a benchmark for virtual screening and lead optimization efforts.

Quote Request

Request a Quote for 7-Chloro-1H-1,2-benzodiazepine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.